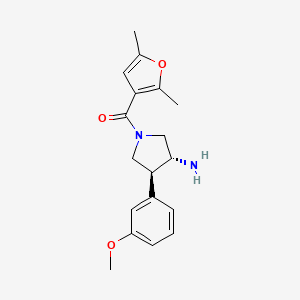
(3R*,4S*)-1-(2,5-dimethyl-3-furoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Minetto et al. (2005) describe a microwave-assisted Paal–Knorr reaction for the synthesis of pyrroles, which could be relevant to the synthesis of the target compound due to the structural similarity of pyrroles to the pyrrolidin-3-amine moiety in the target compound (Minetto, Raveglia, Sega, & Taddei, 2005).
- Aquino et al. (2015) discuss the synthesis of pyrroles through heterocyclization, which might provide insights into the synthesis of similar structures in the target compound (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).
Molecular Structure Analysis
- Nguyen and Vo Viet Dai (2023) investigated the structural determination of pyrrolidine-2,3-dione derivatives, which could offer insights into the molecular structure of the target compound due to the pyrrolidine core (Nguyen & Vo Viet Dai, 2023).
- Ganapathy et al. (2015) conducted an X-ray crystallography study on a structurally similar compound, which could help understand the molecular structure of the target compound (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
- Antonov, Dmitriev, and Maslivets (2021) explored the cyclocondensation reactions of pyrrole derivatives, which could be related to the chemical reactions of the target compound (Antonov, Dmitriev, & Maslivets, 2021).
- Mataka et al. (1992) studied the ring-transformation reaction of pyrrole derivatives, providing insight into potential reactions of the target compound (Mataka, Suzuki, Uehara, & Tashiro, 1992).
Physical Properties Analysis
- Singh, Rawat, and Sahu (2014) focused on the spectral and quantum chemical analysis of pyrrole derivatives, which may offer insights into the physical properties of the target compound (Singh, Rawat, & Sahu, 2014).
- Halim and Ibrahim (2022) examined the thermodynamic properties of a novel pyrrole derivative, which could be comparable to the physical properties of the target compound (Halim & Ibrahim, 2022).
Chemical Properties Analysis
- Zhu et al. (2009) investigated a pyrrolopiperidine compound, which might provide relevant information on the chemical properties of the target compound due to structural similarities (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).
- Naya et al. (2004) discuss the synthesis and properties of a pyrimidin-dione derivative, which could offer insights into the chemical properties of the target compound (Naya, Warita, Mitsumoto, & Nitta, 2004).
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Heterocycles
An efficient synthesis approach for furans, pyrroles, and thiophenes using microwave-assisted Paal–Knorr condensation has been developed. This method leverages 1,4-diketones transformed into corresponding methoxycarbonyl heterocycles, highlighting the utility of heterocyclic scaffolds in drug discovery and molecular diversity (Minetto et al., 2005).
Synthesis and Transformations of Furo[3,2-c]pyridine Derivatives
Research on 5-Aminofuro[3,2-c]pyridinium tosylates showcases the synthesis and subsequent transformations, leading to the creation of various heterocyclic compounds. This work demonstrates the versatility of pyridine derivatives in synthetic organic chemistry, potentially relevant for compounds like "(3R*,4S*)-1-(2,5-dimethyl-3-furoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine" (Bencková & Krutošíková, 1999).
Pyrrole Derivatives as Templates for Combinatorial Chemistry
The importance of pyrrole and its derivatives in serving as templates for combinatorial chemistry is highlighted, with an emphasis on their role in natural products and therapeutic agents. The synthesis of different heterocycles with functionalisable groups underscores the significance of pyrrole-based compounds in medicinal chemistry and drug development processes (Anderson & Liu, 2000).
Application in Polymer Science
Investigations into novel polyimides derived from aromatic diamines containing pyrrolidin-3-amine units have shown exceptional thermal and thermooxidative stability. These studies suggest potential applications in advanced materials, highlighting the role of pyrrolidin-3-amine derivatives in enhancing polymer properties (Zhang et al., 2005).
Propiedades
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-7-15(12(2)23-11)18(21)20-9-16(17(19)10-20)13-5-4-6-14(8-13)22-3/h4-8,16-17H,9-10,19H2,1-3H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZBRUAENYFFML-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C(C2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
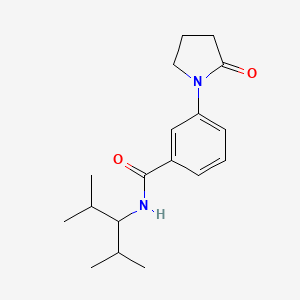
![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)
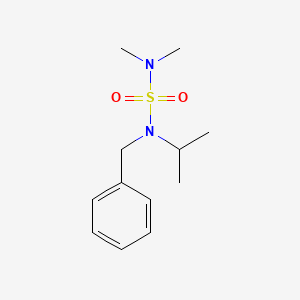
![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)
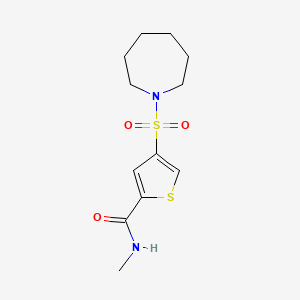
![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)
![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

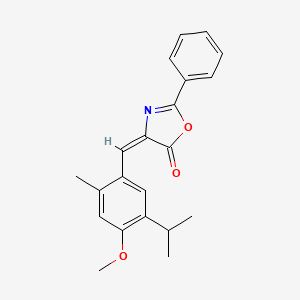
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)